Hyrtiosulawesine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

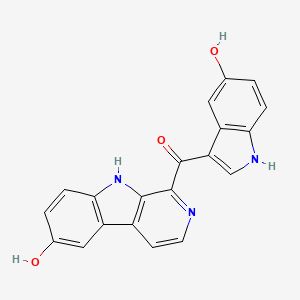

ヒルチオスラウェシン: インドネシア産の海綿ヒルトイオース・エレクトゥスとヒルトイオース・レティクラトゥスの標本から単離されたβ-カルボリンアルカロイドです . この化合物は、そのユニークな構造と潜在的な生物活性により、注目を集めています。

準備方法

合成経路と反応条件: ヒルチオスラウェシンの初の全合成は、効率的で簡便な合成戦略を用いて報告されました . この合成は、ピリジン塩酸塩中で誘導体のO-脱メチル化を含みます . この方法は効率的であるだけでなく、他のβ-カルボリン化合物の合成にも広く適用できます。

工業生産方法: 穏やかな反応条件と容易に入手可能な基質を使用することにより、ヒルチオスラウェシンの合成はより大規模に実行可能となります .

化学反応の分析

反応の種類: ヒルチオスラウェシンは、酸化、還元、置換などのさまざまな化学反応を受けます .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、O-脱メチル化用のピリジン塩酸塩が含まれます . 反応条件は通常穏やかであり、合成プロセスを効率的かつ簡便なものにします。

主な生成物: これらの反応から生成される主な生成物には、ヒルチオスラウェシンそのものと、その誘導体があります。これらはさらに修飾して生物活性を調べることができます .

科学研究への応用

化学: 化学において、ヒルチオスラウェシンは他のβ-カルボリンアルカロイドの合成のモデル化合物として役立ちます .

生物学: 生物学的研究において、ヒルチオスラウェシンは抗ホスホリパーゼA2活性を示しており、酵素阻害の研究における潜在的な候補となっています .

医学: ヒルチオスラウェシンは、中等度のキサンチンオキシダーゼ阻害活性を示し、抗糖尿病治療における潜在的な用途を示唆しています . LPS刺激RAW 264.7細胞においても抗炎症作用を示します .

産業: ヒルチオスラウェシンのユニークな構造と生物活性は、新しい医薬品やその他の産業用途の開発に役立つ化合物としています .

科学的研究の応用

Structural Characteristics

Hyrtiosulawesine features a unique azepino-indole structure, which contributes to its biological activity. The compound belongs to the β-carboline class of alkaloids, known for their complex heterocyclic frameworks that are often associated with significant pharmacological effects.

Biological Activities

-

Antiphospholipase Activity :

- This compound has been shown to inhibit phospholipase A2, an enzyme implicated in various inflammatory processes. In a fluorometric assay, it exhibited an IC50 value of 14 µM against Crotalus adamanteus venom phospholipase A2 . This activity suggests potential applications in treating inflammatory diseases.

-

Antitumor Properties :

- Research indicates that derivatives of this compound demonstrate cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). For example, in vitro studies revealed variable growth inhibition with GI50 values ranging from 25 µM to 90 µM across different derivatives .

-

Antimalarial Potential :

- Molecular docking studies have highlighted the potential of this compound derivatives as antimalarial agents targeting the lactate dehydrogenase enzyme in Plasmodium falciparum. These studies suggest favorable drug-likeness properties adhering to Lipinski's Rule of Five, indicating good bioavailability .

Synthetic Approaches

The total synthesis of this compound and its derivatives has been a focus of research due to the compound's complex structure. Various synthetic methodologies have been employed:

- Pictet-Spengler Reaction : This reaction is crucial for constructing the β-carboline framework present in this compound. It involves the condensation of tryptamine with aldehydes under acidic conditions, leading to the formation of indole derivatives .

- Oxidative Dehydrogenation : Following initial synthesis steps, oxidative dehydrogenation reactions are utilized to achieve the desired aromatic structures characteristic of alkaloids like this compound .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of this compound derivatives demonstrated significant activity against various cancer cell lines. The findings indicated that modifications to the indole structure could enhance cytotoxicity, suggesting avenues for developing more effective anticancer agents.

| Compound Derivative | Cell Line | GI50 (µM) |

|---|---|---|

| This compound A | MCF-7 | 25 |

| This compound B | HCT-116 | 90 |

| This compound C | HepG2 | 42 |

Case Study 2: Antiphospholipase Activity

In another study focusing on anti-inflammatory properties, this compound was evaluated for its ability to inhibit phospholipase A2. The results indicated a moderate inhibition profile, positioning it as a candidate for further development in inflammatory disease treatments.

| Assay Type | IC50 (µM) |

|---|---|

| Phospholipase A2 Inhibition | 14 |

作用機序

ヒルチオスラウェシンの作用機序は、特定の分子標的および経路との相互作用を含みます。 例えば、それはキサンチンオキシダーゼ阻害活性を示し、これは潜在的な抗糖尿病効果に重要です . さらに、その抗ホスホリパーゼA2活性は、酵素阻害における役割を示唆しており、治療用途についてさらに研究することができます .

類似化合物の比較

類似化合物: ヒルチオスラウェシンは、ヒルチオシンB、アロカシンA、ピチリアシトリンなどの他のβ-カルボリンアルカロイドと構造的に関連しています . これらの化合物は、類似の生物活性と構造的特徴を共有しています。

ユニークさ: ヒルチオスラウェシンを際立たせているのは、抗ホスホリパーゼA2とキサンチンオキシダーゼ阻害を含む生物活性の特定の組み合わせです . これにより、さらなる研究と潜在的な治療用途のためのユニークな候補となっています。

類似化合物との比較

Similar Compounds: Hyrtiosulawesine is structurally related to other β-carboline alkaloids such as hyrtiosin B, alocasin A, and pityriacitrin . These compounds share similar biological activities and structural features.

Uniqueness: What sets this compound apart is its specific combination of biological activities, including antiphospholipase A2 and xanthine oxidase inhibition . This makes it a unique candidate for further research and potential therapeutic applications.

特性

分子式 |

C20H13N3O3 |

|---|---|

分子量 |

343.3 g/mol |

IUPAC名 |

(5-hydroxy-1H-indol-3-yl)-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)methanone |

InChI |

InChI=1S/C20H13N3O3/c24-10-1-3-16-14(8-10)15(9-22-16)20(26)19-18-12(5-6-21-19)13-7-11(25)2-4-17(13)23-18/h1-9,22-25H |

InChIキー |

OATSYJQLKPRTBO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

正規SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

同義語 |

hyrtiosulawesine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。